molecular formula C16H11ClO3 B14678334 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one CAS No. 39868-42-3

3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one

Cat. No.: B14678334
CAS No.: 39868-42-3
M. Wt: 286.71 g/mol
InChI Key: PZAVTHQMCSDDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one is an organic compound that features a benzofuran core structure with a chlorinated phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one typically involves the reaction of 4-chloro-3-methylphenol with appropriate benzofuran derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can produce a variety of phenoxy-substituted compounds.

Scientific Research Applications

3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde

Uniqueness

3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and chlorinated phenoxy substituent make it a valuable compound for various research and industrial applications.

Properties

CAS No.

39868-42-3

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C16H11ClO3/c1-10-8-11(6-7-14(10)17)19-9-15-12-4-2-3-5-13(12)16(18)20-15/h2-9H,1H3

InChI Key

PZAVTHQMCSDDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC=C2C3=CC=CC=C3C(=O)O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.